2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
Description
Crystallographic Analysis and Stereochemical Configuration
High-resolution single-crystal X-ray diffraction studies of the tetragonal polymorph of Lamivudine (space group P4₃2₁2) have provided precise experimental charge density distributions. The unit cell parameters (a = 8.65125(3) Å, c = 26.39191(18) Å) and molecular volume (250(13) ų) confirm a compact crystalline arrangement. The absolute configuration of the (2R-trans) stereoisomer was unambiguously determined via Flack parameter refinement (0.001(9)), resolving longstanding ambiguities about its chiral centers.
Multipole refinement of the electron density distribution revealed key features:
- The oxathiolane ring adopts a twisted envelope conformation, with sulfur deviation from the mean plane by 0.32 Å.
- Intramolecular O-H···O hydrogen bonds (2.715 Å) stabilize the trans configuration between the hydroxymethyl group and pyrimidinedione moiety.
Table 1: Crystallographic parameters for Lamivudine tetragonal polymorph
| Parameter | Value |
|---|---|
| Space group | P4₃2₁2 |
| a (Å) | 8.65125(3) |
| c (Å) | 26.39191(18) |
| Volume (ų) | 1975.280(19) |
| Z | 8 |
| R~1~ (I > 2σ(I)) | 0.0253 |
Comparative Analysis of Cis-Trans Isomerism in Oxathiolane Derivatives
The energy difference between cis and trans isomers in oxathiolane derivatives was quantified through QM/MM calculations. For Lamivudine:
- The trans isomer exhibits greater stability (ΔG = 12.3 kJ/mol) due to reduced steric hindrance between the hydroxymethyl group and pyrimidinedione ring.
- Torsion angle analysis (C7–N1–C3–O1 = 31.1(2)°, O1–C1–C8–O2 = 50.6(3)°) confirms the locked trans configuration in the crystalline state.
Comparative studies with related oxathiolane derivatives demonstrate:
- Cis isomers show increased molecular polarity (μ = 5.2 D vs. 4.1 D for trans)
- Trans configurations enable more efficient crystal packing (density = 1.45 g/cm³ vs. 1.38 g/cm³ for cis analogs)
- Energy barriers for cis-trans interconversion exceed 80 kJ/mol, explaining the kinetic stability of the (2R-trans) form.
Hydrogen Bonding Patterns and Molecular Packing Arrangements
The crystal structure features a three-dimensional hydrogen-bonding network:
- Strong O-H···O interactions (2.715 Å, 167.3°) between hydroxymethyl and carbonyl groups
- N-H···O bonds (2.892 Å, 156.8°) linking pyrimidinedione moieties
- C-H···O contacts (3.112 Å, 132.5°) contributing to layer stabilization
Table 2: Hydrogen bond geometries in Lamivudine crystal
| Donor–Acceptor | Distance (Å) | Angle (°) | Energy (kJ/mol) |
|---|---|---|---|
| O-H···O (intra) | 2.715 | 167.3 | 28.4 |
| N-H···O (inter) | 2.892 | 156.8 | 18.7 |
| C-H···O (inter) | 3.112 | 132.5 | 6.2 |
Molecular packing analysis reveals:
- Alternating hydrophilic (hydrogen-bonded) and hydrophobic (van der Waals) layers
- Stacking interactions between pyrimidinedione rings (3.45 Å interplanar spacing)
- Sulfur-mediated S···O contacts (3.287 Å) enhancing crystalline cohesion
Properties
CAS No. |
145986-08-9 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
InChI Key |
BNVOMPQTQUUYHU-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Oxathiolane Ring
- The oxathiolane ring is prepared via condensation of optically active esters of oxoethanoic acid with 2,5-dihydroxy-1,4-dithiane under acid catalysis and reflux conditions.
- This step yields trans-5-hydroxyl-1,3-oxathiolane-2-carboxylic esters with high stereoselectivity.
- The reaction is followed by neutralization to pH 7–9 to isolate the intermediate.
Halogenation of the Oxathiolane Intermediate
Coupling with Pyrimidinedione Base
Reduction and Ammonolysis
Alternative Alkylation Method
- Another approach involves direct alkylation of 2,4(1H,3H)-pyrimidinedione with tosylates or bromides of the oxathiolane moiety.
- This reaction is catalyzed by lithium iodide and sodium bicarbonate in solvents like DMF at 50–80°C.
- The reaction proceeds via nucleophilic substitution, yielding 1-substituted pyrimidinediones with methyl or ethyl linkers.
Reaction Conditions and Yields
Analytical Characterization
- Proton NMR (500 MHz) confirms the chemical shifts corresponding to the pyrimidinedione and oxathiolane protons.
- High-resolution mass spectrometry (HRMS) verifies molecular weight and purity.
- Melting points and chromatographic Rf values are used to assess purity and identity.
Summary of Key Research Findings
- The stereoselective synthesis of the oxathiolane ring is critical for biological activity.
- Use of optically active esters and controlled reaction conditions ensures the desired (2R,5S) configuration.
- Coupling reactions benefit from catalytic lithium iodide and mild bases to improve yields and selectivity.
- The described methods have been validated in multiple studies and patents, demonstrating reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-Methyl-1,3-Oxathiolane-U can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom, converting it back to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxathiolane ring .
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of pyrimidinediones can inhibit viral replication. Studies have shown that compounds similar to this pyrimidinedione exhibit activity against viruses such as HIV and hepatitis B virus (HBV) by interfering with viral polymerases and other essential enzymes involved in the viral life cycle .
Imaging Agent
The compound has also been explored as a radiolabeled imaging agent for positron emission tomography (PET). Specifically, derivatives like [¹⁸F]FMAU have been synthesized for use in PET imaging to assess cellular proliferation in cancerous tissues . This application is crucial for early diagnosis and monitoring of cancer therapies.
Cytotoxicity and Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells . Furthermore, preliminary antimicrobial assays suggest that it may possess activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Study on Antiviral Efficacy
A notable study investigated the antiviral properties of pyrimidinedione derivatives against HBV. The results indicated that these compounds could significantly reduce viral load in infected cell lines. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .
Imaging Studies
In another study focused on PET imaging, researchers synthesized several fluorinated pyrimidinediones and evaluated their efficacy as imaging agents. The findings revealed that these compounds could effectively target proliferating cells, providing a non-invasive method to visualize tumor growth and response to therapy .
Data Summary
Mechanism of Action
The mechanism of action of 2-Hydroxy-Methyl-1,3-Oxathiolane-U involves its interaction with biological targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular pathways involved often include inhibition of enzymes or disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs:
Key Observations:
Sugar Modifications :
- The 1,3-oxathiolane ring (in the target compound and emtricitabine) improves resistance to enzymatic degradation compared to natural sugars (e.g., AZT’s deoxyribose) .
- Cyclopentane (carbathymidine) and dioxolane derivatives exhibit distinct conformational rigidity, affecting binding to viral polymerases .
Substituent Effects :
- 5-Fluoro (emtricitabine) enhances antiviral potency by mimicking cytosine’s electronegativity, improving base-pairing with guanine in viral DNA .
- Azido groups (e.g., AZT) act as chain terminators but introduce toxicity risks .
Stereochemistry :
- The 2R-trans configuration in the target compound likely reduces antiviral activity compared to the 2R-cis isomers (emtricitabine, lamivudine), as cis-configuration optimizes interaction with viral reverse transcriptase .
Physicochemical Properties Comparison
| Property | Target Compound | Emtricitabine | Carbathymidine | AZT |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 230.24 | 247.24 | 254.27 | 267.24 |
| logP | -0.5 | -1.2 | 0.2 | 0.4 |
| Water Solubility (mg/mL) | 50.2 | 112.0 | 25.8 | 18.5 |
| Half-life (in plasma) | ~2 hours | ~10 hours | ~1.5 hours | ~3 hours |
Biological Activity
2,4(1H,3H)-Pyrimidinedione derivatives have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly as antiviral agents. Among these compounds, the specific derivative 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- has shown promising results in inhibiting viral replication, especially against HIV.
Chemical Structure and Properties
The compound's structure is characterized by the pyrimidinedione core with a hydroxymethyl oxathiolane substituent. This structural configuration is crucial for its biological activity as it influences the interaction with viral enzymes.
Chemical Formula: C₁₁H₁₃N₂O₅S
Molecular Weight: 285.30 g/mol
CAS Registry Number: [504-07-4]
The primary mechanism through which 2,4(1H,3H)-pyrimidinediones exert their antiviral effects is through the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of retroviruses like HIV. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrimidinedione scaffold can enhance binding affinity to the RT active site.
Key Findings from SAR Studies
- Substituents: Cyclopropyl and phenyl groups at the N-1 position significantly increase antiviral activity.
- Therapeutic Index (TI): Some derivatives exhibit TIs exceeding 450,000, indicating a favorable safety profile.
- Cytotoxicity: Most compounds have shown no cytotoxic effects on target cells at therapeutic concentrations .
Biological Activity Data
The following table summarizes key biological activity data for selected derivatives of 2,4(1H,3H)-pyrimidinedione:
| Compound Name | IC50 (µM) | TI | Viral Target |
|---|---|---|---|
| Compound A | 0.0005 | >450,000 | HIV-1 |
| Compound B | 0.002 | >200,000 | HIV-2 |
| Compound C | 0.01 | >100,000 | HCV |
Study 1: Antiviral Efficacy Against HIV
In a study evaluating a series of pyrimidinedione derivatives, researchers synthesized and tested over seventy compounds for their inhibitory effects on HIV-1 and HIV-2. Notably, a compound with a specific cyclopropylmethyl substitution exhibited an IC50 value of 0.0005 µM against HIV-1 and was non-toxic to host cells even at high concentrations .
Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that the introduction of various substituents at the N-1 position significantly influenced antiviral potency. The presence of a methyl linker between cyclic moieties and the N-1 position was found to enhance interaction with the RT enzyme .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2R-trans)-configured pyrimidinedione derivatives with an oxathiolane moiety?
- Methodology :
- Nucleoside Analog Synthesis : Utilize a Vorbrüggen glycosylation reaction, coupling a protected 1,3-oxathiolane sugar derivative (e.g., 2-(hydroxymethyl)-1,3-oxathiolane) with a silylated pyrimidinedione base under Lewis acid catalysis (e.g., trimethylsilyl triflate). Stereochemical control is achieved via trans-configuration optimization .
- Example Conditions : React at 80°C in anhydrous acetonitrile for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography .
- Key Data :
| Reagent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TMSOTf | Trimethylsilyl triflate | 80°C | 65–75 |
Q. How is the stereochemical configuration (2R-trans) confirmed in this compound?
- Analytical Workflow :
Chiral HPLC : Use a Chiralpak IC-3 column with a hexane/isopropanol mobile phase (90:10 v/v) to resolve enantiomers. Compare retention times with authentic standards .
NMR Spectroscopy : Analyze - and -NMR for coupling constants (e.g., ) and nuclear Overhauser effects (NOE) to confirm trans-configuration .
- Critical Note : Contradictions in stereochemical assignments may arise from overlapping signals; corroborate with X-ray crystallography if possible .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the oxathiolane ring .
Advanced Research Questions
Q. How can reaction yields be optimized for stereoselective synthesis of the (2R-trans) isomer?
- Strategies :
- Catalyst Screening : Test alternative Lewis acids (e.g., SnCl) to improve regioselectivity.
- Solvent Effects : Polar aprotic solvents like 1,2-dichloroethane may enhance glycosylation efficiency .
Q. What computational methods predict the metabolic stability of this compound’s oxathiolane ring?
- Approach :
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond in the oxathiolane ring to assess susceptibility to enzymatic cleavage.
Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .
- Data Insight : Fluorinated analogs (e.g., 5-fluoro derivatives) show improved metabolic stability due to reduced electron density at the cleavage site .
Q. How do structural modifications (e.g., fluorination) impact antiviral activity in related pyrimidinedione derivatives?
- Mechanistic Insights :
- Fluorine Substitution : 5-Fluoro groups enhance binding to viral polymerases by increasing electronegativity and reducing steric hindrance .
- Oxathiolane vs. Dioxolane : The 1,3-oxathiolane moiety improves bioavailability compared to dioxolane analogs, as seen in HIV reverse transcriptase inhibition studies (IC = 0.8 µM vs. 2.3 µM) .
Data Contradictions and Resolution
-
Stereochemical Yield Variability :
-
Metabolic Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
